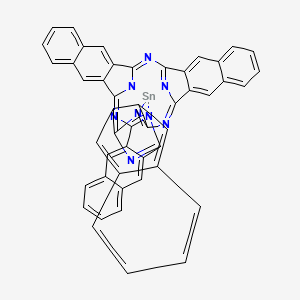

Tinii2,3-naphthalocyanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C48H24N8Sn |

|---|---|

Molecular Weight |

831.5 g/mol |

IUPAC Name |

13,26,39,52,53,55,56,57-octaza-54λ2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene |

InChI |

InChI=1S/C48H24N8.Sn/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;/h1-24H;/q-2;+2 |

InChI Key |

SCYVSSHNBKWAKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Sn]N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Photophysical Properties of Tin(II) 2,3-Naphthalocyanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tin(II) 2,3-naphthalocyanine (SnNc) is a compelling organic semiconductor and photosensitizer with significant potential in organic electronics and medicine, particularly in photodynamic therapy (PDT). Its strong absorption in the near-infrared (NIR) region, where biological tissues are most transparent, makes it a promising candidate for deep-tissue therapeutic applications. This technical guide provides a comprehensive overview of the core photophysical properties of SnNc, including its synthesis, absorption and emission characteristics, and excited-state dynamics. Detailed experimental protocols for its synthesis and photophysical characterization are also presented to facilitate further research and development.

Introduction

Naphthalocyanines are structural analogs of phthalocyanines, featuring an extended π-conjugated system due to the presence of fused benzene rings on the periphery of the macrocycle. This extended conjugation results in a significant red-shift of the main absorption band (Q-band) into the near-infrared region (typically 750-850 nm). The central metal ion plays a crucial role in modulating the photophysical and photochemical properties of the macrocycle. Tin(II) 2,3-naphthalocyanine, with its heavy central tin atom, is expected to exhibit efficient intersystem crossing to the triplet excited state, a key requirement for an effective photosensitizer in photodynamic therapy.

Synthesis of Tin(II) 2,3-Naphthalocyanine

The synthesis of Tin(II) 2,3-naphthalocyanine typically proceeds via the tetramerization of a suitable precursor, such as 2,3-naphthalenedicarbonitrile, in the presence of a tin(II) salt.

Synthesis of 2,3-Naphthalenedicarbonitrile (Precursor)

A common route to 2,3-naphthalenedicarbonitrile involves the Diels-Alder reaction between a suitable diene and dienophile to form a tetrahydronaphthalic anhydride, which is then converted to the dinitrile.

Synthesis of Tin(II) 2,3-Naphthalocyanine

A general procedure for the synthesis of Tin(II) 2,3-naphthalocyanine involves heating 2,3-naphthalenedicarbonitrile with a tin(II) salt, such as tin(II) chloride, in a high-boiling point solvent like quinoline or 1-pentanol. The reaction mixture is typically heated at reflux for several hours. The crude product is then purified by washing with various solvents to remove unreacted starting materials and byproducts.

Experimental Protocol: Synthesis of Tin(II) 2,3-Naphthalocyanine

-

Reaction Setup: A mixture of 2,3-naphthalenedicarbonitrile and a stoichiometric amount of tin(II) chloride is suspended in a high-boiling point solvent (e.g., quinoline) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction Conditions: The mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) and maintained at this temperature for a specified period (typically 4-8 hours).

-

Isolation of Crude Product: After cooling to room temperature, the precipitate is collected by filtration and washed sequentially with hot methanol, acetone, and chloroform to remove impurities.

-

Purification: Further purification can be achieved by sublimation under high vacuum or by column chromatography on silica gel using an appropriate eluent.

Photophysical Properties

The photophysical properties of a photosensitizer are critical to its efficacy in applications such as photodynamic therapy. These properties dictate how the molecule absorbs light and dissipates the absorbed energy.

Ground-State Absorption

Tin(II) 2,3-naphthalocyanine exhibits characteristic absorption bands in the UV-Vis-NIR region. The most prominent feature is the intense Q-band in the near-infrared, which corresponds to the S₀ → S₁ transition. A less intense B-band (or Soret band) is observed at higher energies (in the UV region), corresponding to the S₀ → S₂ transition.

| Parameter | Value | Solvent |

| Q-band λmax | 735 nm, 789 nm, 830 nm | Chloronaphthalene[1] |

| B-band λmax | ~330-350 nm | General |

Table 1: Ground-State Absorption Maxima of Tin(II) 2,3-Naphthalocyanine

Experimental Protocol: UV-Vis Absorption Spectroscopy

-

Sample Preparation: A dilute solution of Tin(II) 2,3-naphthalocyanine is prepared in a suitable spectroscopic grade solvent (e.g., DMF, DMSO, chloronaphthalene). The concentration should be adjusted to yield an absorbance of approximately 0.5-1.0 at the Q-band maximum in a 1 cm path length cuvette.

-

Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is used to record the absorption spectrum.

-

Measurement: The spectrum is recorded over a wavelength range that covers both the B-band and the Q-band (e.g., 300-900 nm). A solvent blank is used as a reference.

Excited-State Properties

Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From the S₁ state, it can undergo several deactivation pathways, including fluorescence, intersystem crossing to the triplet state (T₁), and internal conversion.

Jablonski Diagram for Tin(II) 2,3-Naphthalocyanine

Caption: Jablonski diagram illustrating the photophysical processes of Tin(II) 2,3-naphthalocyanine.

Fluorescence

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. Due to the heavy atom effect of tin, SnNc is expected to have a relatively low fluorescence quantum yield, as intersystem crossing is favored.

Experimental Protocol: Fluorescence Quantum Yield Measurement (Relative Method)

-

Standard Selection: A standard with a known fluorescence quantum yield and similar absorption and emission properties to SnNc is chosen (e.g., Zinc Phthalocyanine in the same solvent).

-

Sample and Standard Preparation: A series of solutions of both the sample and the standard are prepared in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.

-

Data Acquisition: The absorption and fluorescence emission spectra of all solutions are recorded. The integrated fluorescence intensity is plotted against the absorbance at the excitation wavelength.

-

Calculation: The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation: Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Triplet State and Singlet Oxygen Generation

The triplet state quantum yield (ΦT) and the singlet oxygen quantum yield (ΦΔ) are crucial parameters for PDT efficacy. The heavy tin atom is expected to promote a high triplet state quantum yield. In the presence of molecular oxygen, the triplet state of the photosensitizer can transfer its energy to ground-state oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).

Experimental Protocol: Singlet Oxygen Quantum Yield Measurement (Chemical Trapping)

-

Chemical Trap: A singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF), is used. DPBF reacts with singlet oxygen, leading to a decrease in its absorption.

-

Sample Preparation: A solution containing SnNc and DPBF in an air-saturated solvent is prepared. A reference photosensitizer with a known ΦΔ (e.g., methylene blue or zinc phthalocyanine) is used under identical conditions.

-

Photolysis: The solution is irradiated with monochromatic light at a wavelength where only the photosensitizer absorbs.

-

Monitoring: The decrease in the absorbance of DPBF at its λmax is monitored over time using a UV-Vis spectrophotometer.

-

Calculation: The singlet oxygen quantum yield is calculated by comparing the rate of DPBF bleaching by SnNc to that by the reference standard.

Signaling Pathways in Photodynamic Therapy

In the context of PDT, the generation of singlet oxygen by photoactivated SnNc initiates a cascade of cellular events leading to cell death, primarily through apoptosis and necrosis.

Simplified Signaling Pathway for PDT-Induced Apoptosis

Caption: Simplified pathway of apoptosis induced by SnNc-mediated PDT.

Conclusion

Tin(II) 2,3-naphthalocyanine possesses highly desirable photophysical properties for applications in photodynamic therapy and near-infrared sensing. Its strong absorption in the NIR, coupled with the anticipated high triplet and singlet oxygen quantum yields due to the heavy tin atom, positions it as a promising candidate for further investigation in drug development. The experimental protocols provided in this guide offer a framework for the synthesis and detailed characterization of SnNc, enabling researchers to explore its full potential. Further studies are warranted to precisely quantify the photophysical parameters of SnNc in various biological environments to optimize its therapeutic efficacy.

References

An In-depth Technical Guide to the Synthesis and Characterization of Tin(II) 2,3-Naphthalocyanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tin(II) 2,3-naphthalocyanine (SnNc), a molecule of significant interest in the fields of materials science and drug development. Its strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum makes it a promising candidate for applications such as photodynamic therapy (PDT), organic photovoltaics, and near-infrared sensing technologies. This document outlines a probable synthetic route, detailed characterization methods, and key physicochemical properties of SnNc.

Synthesis of Tin(II) 2,3-Naphthalocyanine

The synthesis of Tin(II) 2,3-naphthalocyanine typically proceeds via the cyclotetramerization of 2,3-naphthalenedicarbonitrile in the presence of a Tin(II) salt. This method is analogous to the synthesis of other metallonaphthalocyanines. The following protocol is a generalized procedure based on these established methods.

Experimental Protocol

Materials:

-

2,3-Naphthalenedicarbonitrile

-

Anhydrous Tin(II) chloride (SnCl₂)

-

High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), quinoline, or 1-pentanol)

-

Catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)) (optional)

-

Methanol

-

Acetone

-

Argon or Nitrogen gas

Procedure:

-

A mixture of 2,3-naphthalenedicarbonitrile (4 equivalents) and anhydrous Tin(II) chloride (1 equivalent) is suspended in a high-boiling point solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

A catalytic amount of DBU can be added to facilitate the reaction.

-

The reaction mixture is purged with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen.

-

The mixture is then heated to reflux under an inert atmosphere for a specified period, typically ranging from 6 to 24 hours. The reaction progress can be monitored by observing the color change of the solution to a deep green or blue.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The crude product is precipitated by the addition of a non-solvent such as methanol.

-

The precipitate is collected by filtration and washed sequentially with hot methanol and acetone to remove unreacted starting materials and byproducts.

-

Further purification can be achieved by Soxhlet extraction or column chromatography.

Synthesis Workflow

Caption: A flowchart illustrating the synthesis of Tin(II) 2,3-naphthalocyanine.

Characterization of Tin(II) 2,3-Naphthalocyanine

A comprehensive characterization of the synthesized Tin(II) 2,3-naphthalocyanine is essential to confirm its identity, purity, and key physicochemical properties. The following techniques are commonly employed.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₈H₂₄N₈Sn | |

| Molecular Weight | 831.47 g/mol | |

| Appearance | Dark green or blue powder | |

| Melting Point | >400 °C |

Spectroscopic Characterization

UV-Vis spectroscopy is a primary technique for characterizing naphthalocyanines due to their strong and distinct absorption bands in the Q-band region.

| Solvent/State | λmax (nm) | Reference |

| Chloronaphthalene | 735, 789, 830 | |

| Thin Film | 249, 313, 350 (shoulder), 775 (shoulder), 858 |

FT-IR spectroscopy is used to identify the characteristic functional groups and confirm the formation of the naphthalocyanine macrocycle.

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | Characteristic naphthalocyanine skeletal vibrations and Sn-N stretching modes are expected. |

¹H NMR can provide information on the protons of the naphthalene rings. ¹¹⁹Sn NMR is a powerful tool for probing the coordination environment of the tin center. However, the low solubility of SnNc can make NMR analysis challenging.

| Nucleus | Chemical Shift (ppm) |

| ¹H | Data not available |

| ¹¹⁹Sn | Data not available |

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

| Technique | [M+H]⁺ (m/z) |

| Data not available | Expected around 832.1 |

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the compound.

| Technique | Decomposition Temperature (°C) | Weight Loss (%) |

| TGA | Data not available | Data not available |

| DSC | Data not available |

Characterization Workflow

Caption: A diagram showing the characterization workflow for Tin(II) 2,3-naphthalocyanine.

Signaling Pathways and Logical Relationships

The utility of Tin(II) 2,3-naphthalocyanine in applications like photodynamic therapy is rooted in its ability to generate reactive oxygen species (ROS) upon photoexcitation. The following diagram illustrates this fundamental signaling pathway.

Caption: The mechanism of ROS generation by SnNc for photodynamic therapy.

This technical guide provides a foundational understanding of the synthesis and characterization of Tin(II) 2,3-naphthalocyanine. Further research is encouraged to refine the synthetic protocols and fully elucidate the properties of this promising molecule for various advanced applications.

Tin(II) 2,3-Naphthalocyanine: A Technical Deep Dive into its Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

Tin(II) 2,3-naphthalocyanine (SnNc) is a member of the naphthalocyanine family of macrocyclic compounds, which are structurally related to porphyrins and phthalocyanines. These molecules are of significant interest due to their intense absorption and emission properties in the near-infrared (NIR) region of the electromagnetic spectrum. This characteristic makes them highly valuable for a range of applications, including as photosensitizers in photodynamic therapy (PDT), as components in organic electronics such as photodiodes and solar cells, and as contrast agents in bio-imaging.[1][2] This technical guide provides a comprehensive overview of the absorption and emission spectra of Tin(II) 2,3-naphthalocyanine, including available quantitative data and detailed experimental methodologies.

Spectroscopic Data of Tin(II) 2,3-Naphthalocyanine

The photophysical properties of Tin(II) 2,3-naphthalocyanine are dictated by its extensive π-conjugated system. The absorption spectrum is characterized by two main features: the intense Q-band in the near-infrared region and the Soret (or B) band in the near-ultraviolet region. The exact position and intensity of these bands are sensitive to the solvent environment and the aggregation state of the molecule.

| Parameter | Value | Solvent/State | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Absorption Maxima (λmax) | 735 nm, 789 nm, 830 nm | 1-chloronaphthalene | Not Reported |

| 249 nm, 313 nm, 858 nm (shoulders at 350 nm, 775 nm) | Thin Film | Not Applicable | |

| Emission Maxima (λem) | 403 nm, 674 nm | Thin Film | Not Applicable |

| Fluorescence Quantum Yield (ΦF) | Not Reported | - | - |

Note: There is a notable lack of comprehensive quantitative data in the peer-reviewed literature for the molar extinction coefficient and fluorescence quantum yield of unsubstituted Tin(II) 2,3-naphthalocyanine in solution. The data for thin films provides valuable insight into the solid-state properties but is not directly comparable to solution-phase measurements.

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the absorption and emission spectra of Tin(II) 2,3-naphthalocyanine.

UV-Vis Absorption Spectroscopy

This protocol outlines the standard procedure for measuring the absorption spectrum of Tin(II) 2,3-naphthalocyanine in a solvent where it is sufficiently soluble and non-aggregated, such as 1-chloronaphthalene or dimethyl sulfoxide (DMSO).

Instrumentation:

-

A dual-beam UV-Vis-NIR spectrophotometer capable of scanning from at least 200 nm to 1000 nm.

-

Matched quartz cuvettes with a 1 cm path length.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Tin(II) 2,3-naphthalocyanine in the chosen solvent (e.g., 1-chloronaphthalene) at a concentration of approximately 1 x 10⁻⁵ M. Due to the low solubility of naphthalocyanines, sonication may be required to aid dissolution.

-

From the stock solution, prepare a series of dilutions to a final concentration that gives a Q-band maximum absorbance in the range of 0.8 to 1.2 to ensure adherence to the Beer-Lambert law.

-

-

Measurement:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

-

Fill one cuvette with the pure solvent to be used as the reference (blank).

-

Fill a second cuvette with the sample solution.

-

Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.

-

Perform a baseline correction with the blank cuvette in both beam paths.

-

Acquire the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-1000 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.

-

If the concentration is known accurately, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Fluorescence Emission Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield (ΦF) of Tin(II) 2,3-naphthalocyanine.

Instrumentation:

-

A spectrofluorometer equipped with a suitable excitation source (e.g., a xenon arc lamp) and a sensitive detector (e.g., a photomultiplier tube) covering the NIR region.

-

Quartz cuvettes (1 cm path length, four-sided polished for fluorescence measurements).

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of Tin(II) 2,3-naphthalocyanine in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

For quantum yield determination, a reference standard with a known quantum yield in the same spectral region is required (e.g., a well-characterized zinc phthalocyanine derivative in the same solvent). The absorbance of the reference solution at the excitation wavelength should be matched to that of the sample.

-

-

Measurement:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Place the cuvette containing the sample solution in the sample holder.

-

Set the excitation wavelength to a value on the rising edge of the Q-band (e.g., 700 nm) to avoid scattered excitation light in the emission spectrum.

-

Acquire the emission spectrum over a wavelength range that covers the expected emission (e.g., 700-950 nm), ensuring the excitation and emission slits are set to achieve a good signal-to-noise ratio without saturating the detector.

-

To correct for instrument response, a correction file should be applied if available.

-

If determining the quantum yield, the emission spectrum of the reference standard should be measured under identical conditions.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λem).

-

The fluorescence quantum yield (ΦF) can be calculated using the following equation: ΦF_sample = ΦF_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "ref" refer to the sample and the reference standard, respectively.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for characterizing the spectroscopic properties of Tin(II) 2,3-naphthalocyanine.

Caption: Workflow for the synthesis and spectroscopic characterization of Tin(II) 2,3-naphthalocyanine.

Caption: Logical relationships between the molecular structure and spectroscopic properties of SnNc.

Signaling Pathways

To date, the research on Tin(II) 2,3-naphthalocyanine has been predominantly focused on its photophysical and material science applications. There is no significant body of literature describing its interaction with or modulation of specific biological signaling pathways. Its primary utility in a biological context is as a photosensitizer for photodynamic therapy, where its cytotoxic effect is mediated by the generation of reactive oxygen species upon light activation, rather than through direct interaction with signaling cascades.

References

Navigating the Challenges of Tin(II) 2,3-Naphthalocyanine: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of Tin(II) 2,3-naphthalocyanine, a molecule of significant interest for researchers, scientists, and professionals in drug development and materials science. While quantitative data for the unsubstituted form of this compound is not extensively documented in readily available scientific literature, this guide outlines the expected solubility characteristics based on related compounds and details the rigorous experimental protocols required for its precise determination and stability assessment.

Tin(II) 2,3-naphthalocyanine (SnNc) is a macrocyclic compound recognized for its strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum. This property makes it a promising candidate for applications in photodynamic therapy, organic electronics, and as a photosensitizer. However, its practical application is often hampered by challenges related to its solubility and stability in common solvent systems.

Core Concepts: Solubility and Stability of Naphthalocyanines

Naphthalocyanines, including the tin(II) complex, are large, planar aromatic molecules that tend to exhibit strong intermolecular π-π stacking interactions. This leads to aggregation and generally low solubility in many common organic solvents. The solubility of Tin(II) 2,3-naphthalocyanine is expected to be limited in alcohols and non-polar aliphatic hydrocarbons. Based on data for related metallophthalocyanines, qualitative solubility is anticipated in high-boiling point aromatic solvents and some polar aprotic solvents. For instance, the presence of absorption maxima for Tin(II) 2,3-naphthalocyanine in chloronaphthalene indicates at least some degree of solubility in this solvent.

To enhance solubility, functional groups are often chemically attached to the periphery of the naphthalocyanine ring. For example, a peripherally substituted tin(II) phthalocyanine has been reported to be highly soluble in a range of common organic solvents including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), tetrahydrofuran (THF), toluene, acetonitrile, chloroform, and dichloromethane.[1] This suggests that while the parent compound may be challenging to dissolve, derivatives can be engineered for improved processability.

The stability of Tin(II) 2,3-naphthalocyanine in solution is another critical factor for its application. Like many photosensitizing dyes, it is susceptible to degradation upon exposure to light and atmospheric oxygen, leading to a loss of its characteristic NIR absorption and a decrease in performance. The central tin(II) ion can also be prone to oxidation.

Quantitative Data Summary

As of the latest literature review, specific quantitative solubility and stability data for unsubstituted Tin(II) 2,3-naphthalocyanine remains elusive. The following table is presented as a template for researchers to populate as experimental data becomes available.

| Solvent | Solubility (g/L) | Molar Solubility (mol/L) | Temperature (°C) | Comments |

| e.g., Chloronaphthalene | Data not available | Data not available | Data not available | Qualitative solubility indicated by UV-Vis spectra |

| e.g., Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Data not available | |

| e.g., Toluene | Data not available | Data not available | Data not available | |

| e.g., Dichloromethane (DCM) | Data not available | Data not available | Data not available |

| Condition | Solvent | Half-life (t½) | Degradation Products | Notes |

| e.g., Ambient light, Air | e.g., Toluene | Data not available | Data not available | |

| e.g., Dark, Inert Atmosphere | e.g., Toluene | Data not available | Data not available | |

| e.g., 365 nm UV irradiation, Air | e.g., Toluene | Data not available | Data not available |

Experimental Protocols

To address the gap in quantitative data, the following detailed experimental protocols are provided as a guide for researchers.

I. Solubility Determination: Shake-Flask Method

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.

1. Materials and Equipment:

-

Tin(II) 2,3-naphthalocyanine powder

-

Selected solvents (e.g., chloronaphthalene, DMSO, DMF, THF, toluene, DCM)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Spectrophotometer (UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

2. Procedure:

-

Add an excess amount of Tin(II) 2,3-naphthalocyanine powder to a vial containing a known volume of the chosen solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow for initial settling of the undissolved solid.

-

Centrifuge the vials to pellet the remaining solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted solution at the λmax of Tin(II) 2,3-naphthalocyanine in that solvent.

-

Calculate the concentration of the saturated solution using a pre-established calibration curve of absorbance versus concentration.

-

Determine the solubility in g/L or mol/L.

II. Stability Assessment: Photostability and Chemical Stability

This protocol outlines a method to assess the degradation of Tin(II) 2,3-naphthalocyanine in solution under various conditions.

1. Materials and Equipment:

-

Stock solution of Tin(II) 2,3-naphthalocyanine in the solvent of interest

-

Quartz or borosilicate glass cuvettes

-

UV-Vis spectrophotometer

-

Controlled light source (e.g., solar simulator or specific wavelength lamp)

-

Dark chamber or aluminum foil

-

Inert gas (e.g., nitrogen or argon)

-

Temperature-controlled environment

2. Procedure:

-

Prepare a stock solution of Tin(II) 2,3-naphthalocyanine of a known concentration in the desired solvent.

-

Divide the solution into several cuvettes.

-

Photostability:

-

Expose a set of cuvettes to a controlled light source for defined time intervals.

-

Simultaneously, keep a control set of cuvettes wrapped in aluminum foil in the same temperature environment to serve as a dark control.

-

-

Chemical Stability (in the dark):

-

Store a set of cuvettes in a dark, temperature-controlled environment.

-

To assess stability in the absence of oxygen, sparge a subset of these solutions with an inert gas before sealing.

-

-

At each time point, record the full UV-Vis spectrum of the solutions from each condition.

-

Monitor the decrease in the absorbance at the Q-band maximum as a function of time. The degradation can be modeled using kinetic equations (e.g., first-order decay) to determine the half-life.

-

The appearance of new absorption bands may indicate the formation of degradation products.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the solubility and stability protocols.

Conclusion

While Tin(II) 2,3-naphthalocyanine holds considerable promise for a variety of advanced applications, a comprehensive understanding of its solubility and stability is paramount for its successful implementation. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to systematically characterize these critical properties. The generation of robust and reproducible data using the outlined protocols will be invaluable for the advancement of technologies based on this intriguing molecule.

References

An In-depth Technical Guide to the Electrochemical Properties of Tin(II) 2,3-Naphthalocyanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core electrochemical properties of Tin(II) 2,3-naphthalocyanine (SnNc), a molecule of significant interest in the fields of organic electronics and photosensitizers. This document summarizes key quantitative data, outlines experimental methodologies for its characterization, and presents a visual representation of the experimental workflow.

Core Electrochemical Data

The electrochemical characteristics of Tin(II) 2,3-naphthalocyanine are crucial for understanding its behavior in various applications, from organic solar cells to photodynamic therapy. The key parameters, determined from thin-film analysis, are the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These values dictate the material's electron-donating and -accepting capabilities and its overall electronic band structure.

| Parameter | Value (eV) | Method of Determination |

| HOMO Energy Level | -5.0 ± 0.1 | Cyclic Voltammetry |

| LUMO Energy Level | -3.7 ± 0.1 | Cyclic Voltammetry |

| Electrochemical Band Gap (Eg) | 1.3 | Calculated from HOMO/LUMO |

Experimental Protocols

The determination of the electrochemical properties of Tin(II) 2,3-naphthalocyanine thin films is typically achieved through cyclic voltammetry (CV). While specific experimental parameters can vary, a representative protocol is detailed below.

1. Preparation of the Working Electrode:

-

Substrate: Indium Tin Oxide (ITO) coated glass slides are commonly used as the substrate due to their transparency and conductivity.

-

Cleaning: The ITO substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15-20 minutes. The substrates are then dried under a stream of nitrogen gas.

-

Thin Film Deposition: A thin film of Tin(II) 2,3-naphthalocyanine is deposited onto the cleaned ITO substrate. This is often achieved through thermal evaporation under high vacuum (typically < 10-5 Torr) to ensure a uniform and pure film. The thickness of the film is a critical parameter and is usually monitored in-situ with a quartz crystal microbalance.

2. Electrochemical Measurement:

-

Electrochemical Cell: A three-electrode electrochemical cell is assembled. The SnNc-coated ITO slide serves as the working electrode. A platinum wire is typically used as the counter electrode, and a silver/silver chloride (Ag/AgCl) or a Saturated Calomel Electrode (SCE) is used as the reference electrode.

-

Electrolyte Solution: A non-aqueous electrolyte is used to avoid the interference of water. A common choice is a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAClO4), dissolved in an anhydrous solvent like acetonitrile or dichloromethane. The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the measurement.

-

Cyclic Voltammetry: The cyclic voltammogram is recorded by scanning the potential of the working electrode at a constant scan rate (e.g., 50-100 mV/s) towards positive and negative potentials. The potential window is chosen to encompass the oxidation and reduction events of the SnNc film.

3. Data Analysis:

-

Determination of Onset Potentials: The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the points where the current begins to deviate from the baseline in the cyclic voltammogram.

-

Calculation of HOMO and LUMO Levels: The HOMO and LUMO energy levels are calculated from the onset potentials relative to the vacuum level, using the energy level of the reference electrode as a calibration point. The empirical formulas are:

-

EHOMO = -[Eox - Eref + 4.7] (eV)

-

ELUMO = -[Ered - Eref + 4.7] (eV) (Note: The value 4.7 eV is an approximate energy level of the Ag/AgCl reference electrode relative to the vacuum level and can vary slightly depending on the specific reference system and solvent used.)

-

-

Calculation of Electrochemical Band Gap: The electrochemical band gap is the difference between the LUMO and HOMO energy levels:

-

Eg = ELUMO - EHOMO

-

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for determining the electrochemical properties of Tin(II) 2,3-naphthalocyanine.

Logical Relationships in Electrochemical Analysis

The relationship between the experimentally measured potentials and the calculated energy levels can be visualized as a logical flow of data transformation.

The Dawn of a Chromophore: A Technical Guide to the Discovery and History of Naphthalocyanine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of naphthalocyanine (Nc) compounds. From their serendipitous first synthesis in the late 1920s to their current applications in diverse fields such as photodynamic therapy and materials science, this document traces the key milestones in naphthalocyanine chemistry. It details the evolution of synthetic methodologies, presents key photophysical and chemical data of seminal naphthalocyanine compounds in a structured format, and provides detailed experimental protocols for their preparation. Visualizations of the historical timeline and a general synthetic workflow are included to offer a clear and concise understanding of the journey of these remarkable macrocyclic compounds.

Introduction

Naphthalocyanines (Ncs) are synthetic, tetrapyrrolic macrocycles that are structural analogues of the more widely known phthalocyanines (Pcs).[1] The core structure consists of four isoindole units fused together, but with naphthalene rings fused to the periphery of each isoindole unit, in contrast to the benzene rings found in phthalocyanines. This extension of the π-conjugated system results in a significant bathochromic (red) shift of the main electronic absorption band (the Q-band) into the near-infrared (NIR) region, typically between 750 and 850 nm.[2] This unique photophysical property, coupled with their high thermal and chemical stability, has made naphthalocyanines highly valuable compounds in a range of applications, including as photosensitizers in photodynamic therapy (PDT), as NIR-absorbing dyes in optical data storage, and as components in molecular electronics.

This guide delves into the historical origins of naphthalocyanine chemistry, charting the course from its discovery to the foundational synthetic and characterization studies that paved the way for modern advancements.

The Serendipitous Discovery of Naphthalocyanines

The story of naphthalocyanines begins not with a deliberate quest for a new class of compounds, but as a fortunate accident in a chemistry laboratory. In 1927, Swiss researchers Henri de Diesbach and Edmond von der Weid at the University of Fribourg were investigating the reaction of ortho-dinitriles with copper salts in the presence of pyridine.[3][4] During their attempts to synthesize phthalonitrile from o-dibromobenzene and cuprous cyanide, they unexpectedly isolated intensely colored blue and green products of remarkable stability.[1][5]

In the same seminal paper published in Helvetica Chimica Acta, they reported the synthesis of not only copper phthalocyanine but also, for the first time, copper naphthalocyanine .[1][4] While they recognized the extraordinary stability of these new compounds to heat and chemical reagents, they were unable to fully elucidate their structure and called upon their colleagues to investigate these intriguing new materials.[5]

It was not until the 1930s that the true nature of these macrocyclic compounds was unraveled. The pioneering work of Sir Reginald Patrick Linstead and his colleagues on the related phthalocyanines established their definitive structure and laid the groundwork for a systematic understanding of this new class of synthetic pigments.[3] Linstead's work confirmed that these compounds were metal complexes of a large, planar, aromatic ring system, which he named "phthalocyanine." By extension, the compounds synthesized by de Diesbach and von der Weid from naphthalene-based precursors were identified as naphthalocyanines.

Early Synthetic Methodologies and Key Milestones

The initial synthesis of copper naphthalocyanine by de Diesbach and von der Weid was achieved through two primary methods, which were analogous to their synthesis of copper phthalocyanine:[5]

-

From a di-halo-naphthalene precursor: Heating a substituted di-bromonaphthalene with cuprous cyanide in pyridine at elevated temperatures.

-

From a dicyanonaphthalene precursor: Heating 2,3-dicyanonaphthalene with a copper salt (e.g., cuprous bromide) in a high-boiling solvent like pyridine.

These early methods, while groundbreaking, often suffered from low yields and harsh reaction conditions. The subsequent work by Linstead and his contemporaries focused on developing more efficient and reproducible synthetic routes. A significant advancement was the direct cyclotetramerization of 2,3-dicyanonaphthalene in the presence of a metal salt or a strong base. This remains the most common and versatile method for the synthesis of metallated naphthalocyanines.

The timeline below highlights the key milestones in the discovery and early development of naphthalocyanine compounds.

Figure 1: Key milestones in the discovery and early history of naphthalocyanine compounds.

Quantitative Data of Early Naphthalocyanine Compounds

Quantitative data for the very first naphthalocyanine compounds synthesized in 1927 is scarce in the original literature. However, subsequent studies by Linstead and others provided the first insights into their characteristic properties. The table below summarizes key data for unsubstituted metallo-naphthalocyanines, which represent the foundational compounds of this class.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | λmax (Q-band) in Chloronaphthalene (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Metal-free Naphthalocyanine (H₂Nc) | C₄₈H₂₆N₈ | 722.78 | ~770 | ~3.0 x 10⁵ |

| Copper(II) Naphthalocyanine (CuNc) | C₄₈H₂₄CuN₈ | 784.32 | ~780 | ~4.5 x 10⁵ |

| Zinc(II) Naphthalocyanine (ZnNc) | C₄₈H₂₄N₈Zn | 786.16 | ~785 | ~5.0 x 10⁵ |

Table 1: Physicochemical properties of seminal unsubstituted naphthalocyanine compounds.

Experimental Protocols

The following protocols are based on the foundational synthetic methods developed in the early to mid-20th century for the preparation of naphthalocyanine compounds.

Synthesis of 2,3-Dicyanonaphthalene (Precursor)

The synthesis of the key precursor, 2,3-dicyanonaphthalene, is a critical first step. An early and effective method involves the reaction of o-xylene with bromine followed by cyanation.

Figure 2: A simplified workflow for the synthesis of 2,3-dicyanonaphthalene.

Methodology:

-

Bromination: o-Xylene is subjected to free-radical bromination using N-bromosuccinimide (NBS) or elemental bromine in the presence of a radical initiator (e.g., AIBN or UV light) in an inert solvent like carbon tetrachloride. This results in the formation of α,α,α',α'-tetrabromo-o-xylene.

-

Cyanation: The resulting tetrabromide is then reacted with a cyanide source, such as sodium cyanide or copper(I) cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution of the bromide ions with cyanide ions, yielding 2,3-dicyanonaphthalene.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or chloroform/hexane.

Synthesis of Metallo-Naphthalocyanine (e.g., Copper Naphthalocyanine)

This protocol describes the template synthesis of a metallo-naphthalocyanine via the cyclotetramerization of 2,3-dicyanonaphthalene in the presence of a metal salt.

Methodology:

-

Reaction Setup: A mixture of 2,3-dicyanonaphthalene (4 equivalents) and a metal salt (e.g., copper(I) chloride, 1 equivalent) is suspended in a high-boiling point solvent such as quinoline, 1-chloronaphthalene, or in some cases, in a melt without a solvent.

-

Cyclotetramerization: The reaction mixture is heated to a high temperature, typically in the range of 180-250 °C, under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction can be monitored by the appearance of the characteristic deep green or blue color of the naphthalocyanine.

-

Isolation and Purification: After cooling, the reaction mixture is diluted with a solvent like ethanol or methanol to precipitate the crude naphthalocyanine. The solid is collected by filtration and washed extensively with hot ethanol and acetone to remove unreacted starting materials and byproducts.

-

Acid-Pasting (Optional but Recommended): For further purification, the crude product can be dissolved in concentrated sulfuric acid and then carefully precipitated by pouring the solution onto ice. This process, known as acid-pasting, helps to remove amorphous and more soluble impurities. The precipitated solid is then collected by filtration, washed with water until the filtrate is neutral, and then with ethanol and acetone before being dried under vacuum.

Conclusion

The discovery of naphthalocyanine compounds, born from a serendipitous observation, has blossomed into a rich and diverse field of chemical research. The foundational work of de Diesbach, von der Weid, and Linstead not only unveiled a new class of robust and intensely colored macrocycles but also established the fundamental synthetic pathways that are still in use today. The unique photophysical properties of naphthalocyanines, particularly their strong absorption in the near-infrared region, continue to drive innovation in areas ranging from medicine to materials science. This historical perspective provides a crucial context for contemporary researchers, highlighting the ingenuity of early chemists and the enduring potential of these remarkable molecules.

References

An In-depth Technical Guide to Tin(II) 2,3-Naphthalocyanine Derivatives: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tin(II) 2,3-naphthalocyanine (SnNc) and its derivatives, focusing on their synthesis, photophysical properties, and potential applications, particularly in the field of photodynamic therapy (PDT). This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel photosensitizers and advanced materials.

Introduction

Naphthalocyanines (Ncs) are structural analogues of phthalocyanines (Pcs), featuring an extended π-conjugated system due to the fusion of benzene rings onto the isoindole subunits. This extension of the chromophore results in a significant red-shift of the main absorption band (Q-band) into the near-infrared (NIR) region (700-900 nm). This spectral window is highly advantageous for biomedical applications, such as photodynamic therapy, as it allows for deeper tissue penetration of light.

Tin(II) 2,3-naphthalocyanines are of particular interest due to the unique properties of the central tin(II) ion. The out-of-plane position of the Sn(II) ion can influence the molecule's aggregation behavior and its photophysical characteristics. Furthermore, the heavy atom effect of tin can promote intersystem crossing to the triplet state, which is a crucial step for efficient singlet oxygen generation in PDT.

Synthesis of Tin(II) 2,3-Naphthalocyanine and Its Derivatives

The primary synthetic route to Tin(II) 2,3-naphthalocyanines involves the cyclotetramerization of the corresponding 2,3-naphthalenedinitrile precursor in the presence of a tin(II) salt, typically tin(II) chloride. The introduction of substituents on the periphery of the naphthalocyanine macrocycle is achieved by using appropriately substituted 2,3-naphthalenedinitrile precursors. These substituents play a crucial role in modulating the solubility, aggregation, and photophysical properties of the final compound.

General Experimental Protocol for the Synthesis of Peripherally Substituted Tin(II) 2,3-Naphthalocyanines

The following is a representative experimental protocol for the synthesis of a peripherally substituted Tin(II) 2,3-naphthalocyanine, based on established methods for analogous phthalocyanine syntheses.

Materials:

-

Substituted 2,3-naphthalenedinitrile (1.0 mmol)

-

Anhydrous Tin(II) chloride (SnCl₂) (0.3 mmol)

-

High-boiling point solvent (e.g., pentanol, quinoline, or N,N-dimethylformamide - DMF)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount)

-

Methanol

-

Chloroform or Dichloromethane (for purification)

-

Silica gel for column chromatography

Procedure:

-

A mixture of the substituted 2,3-naphthalenedinitrile (1.0 mmol), anhydrous tin(II) chloride (0.3 mmol), and a catalytic amount of DBU is suspended in a high-boiling point solvent (e.g., 5 mL of pentanol).

-

The reaction mixture is heated to reflux (typically between 140-180 °C) under an inert atmosphere (e.g., argon or nitrogen) and stirred for a specified period (ranging from 6 to 24 hours). The progress of the reaction can be monitored by the appearance of a deep green or brown color.

-

After cooling to room temperature, the reaction mixture is poured into a large volume of methanol (e.g., 50 mL) to precipitate the crude product.

-

The precipitate is collected by filtration, washed extensively with methanol to remove unreacted starting materials and solvent, and then dried under vacuum.

-

The crude product is purified by column chromatography on silica gel. A suitable eluent system, such as a mixture of chloroform and methanol or dichloromethane and hexane, is used to isolate the desired Tin(II) 2,3-naphthalocyanine derivative.

-

The purified product is characterized by standard spectroscopic techniques, including UV-Vis spectroscopy, FT-IR spectroscopy, ¹H NMR spectroscopy, and mass spectrometry.

Caption: General workflow for the synthesis of Tin(II) 2,3-naphthalocyanine derivatives.

Quantitative Data of Tin(II) 2,3-Naphthalocyanine and Derivatives

The photophysical and solubility properties of Tin(II) 2,3-naphthalocyanines are critical for their application. The following tables summarize key quantitative data for the parent compound and some of its derivatives. Note that some data are for analogous Tin(II) phthalocyanine derivatives, as specific data for all naphthalocyanine analogues are not always available.

Table 1: Photophysical Properties of Tin(II) 2,3-Naphthalocyanine and Analogous Derivatives

| Compound | Solvent | Q-band λmax (nm) | log ε | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) |

| Tin(II) 2,3-naphthalocyanine | Chloronaphthalene | 735, 789, 830 | N/A | N/A | N/A |

| Tin(II) 2,3-naphthalocyanine (thin film) | - | ~858 | N/A | N/A | N/A |

| Tin(II) tetra-(2,6-dimethoxyphenoxy)phthalocyanine | DMSO | 714 | 5.06 | N/A | N/A |

| Tin(II) octa-(2,6-dimethoxyphenoxy)phthalocyanine | DMSO | 705 | 4.52 | N/A | N/A |

N/A: Data not available in the searched literature.

Table 2: Solubility of Tin(II) Phthalocyanine Derivatives

| Compound | DMSO | DMF | THF | Toluene | Acetonitrile | CHCl₃ | DCM |

| Tin(II) tetra-(2,6-dimethoxyphenoxy)phthalocyanine | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble |

| Tin(II) octa-(2,6-dimethoxyphenoxy)phthalocyanine | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble |

Application in Photodynamic Therapy: Signaling Pathway

Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that induce cell death in cancerous or other diseased tissues. Tin(II) 2,3-naphthalocyanines are promising candidates for PDT due to their strong absorption in the NIR region and the potential for efficient ROS generation.

The mechanism of PDT can be broadly divided into Type I and Type II photochemical reactions.

-

Type I Reaction: The excited triplet state of the photosensitizer can undergo electron transfer reactions with substrate molecules to produce radical ions, which can then react with molecular oxygen to form ROS such as superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).

-

Type II Reaction: The excited triplet state of the photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), leading to the formation of highly reactive singlet oxygen (¹O₂). This is often the dominant pathway for many phthalocyanine and naphthalocyanine-based photosensitizers.

The generated ROS can induce cellular damage through various mechanisms, including lipid peroxidation, protein damage, and DNA damage, ultimately leading to apoptosis, necrosis, or autophagy of the target cells.

Caption: Generalized signaling pathway for photodynamic therapy using a SnNc photosensitizer.

Conclusion

Tin(II) 2,3-naphthalocyanine and its derivatives represent a promising class of compounds with significant potential for applications in materials science and medicine. Their strong absorption in the near-infrared region, coupled with the ability to generate reactive oxygen species upon photoirradiation, makes them particularly attractive for photodynamic therapy. The synthetic versatility of the naphthalocyanine macrocycle allows for the fine-tuning of their photophysical and biological properties through peripheral substitution. Further research into the synthesis of novel derivatives with enhanced solubility in biological media and improved singlet oxygen generation capabilities will be crucial for the clinical translation of these promising photosensitizers. This guide provides a foundational understanding for researchers to explore and expand upon the exciting potential of Tin(II) 2,3-naphthalocyanine chemistry.

Tin(II) 2,3-Naphthalocyanine: A Comprehensive Technical Review of Its Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Tin(II) 2,3-naphthalocyanine (SnNc) is a robust organometallic compound that is garnering significant interest within the scientific community. Its unique photophysical and electronic properties, particularly its strong absorption in the near-infrared (NIR) region, make it a highly promising material for a range of applications, from next-generation electronics to advanced therapeutic interventions. This technical guide provides a detailed literature review of the current and emerging applications of SnNc, with a focus on quantitative data, experimental methodologies, and the underlying scientific principles.

Core Properties of Tin(II) 2,3-Naphthalocyanine

Tin(II) 2,3-naphthalocyanine is a member of the naphthalocyanine family, which are structural analogues of phthalocyanines with extended π-conjugation. This extended conjugation is responsible for the molecule's intense absorption in the NIR spectrum. The central tin(II) ion plays a crucial role in modulating the electronic properties of the macrocycle.

Below is a summary of the key photophysical and electronic properties of SnNc thin films, critical for understanding its function in various applications.

| Property | Value | Measurement Technique |

| Highest Occupied Molecular Orbital (HOMO) | -5.0 ± 0.1 eV | Cyclic Voltammetry |

| Lowest Unoccupied Molecular Orbital (LUMO) | -3.7 ± 0.1 eV | Cyclic Voltammetry |

| Hole Mobility (μh) | (8.8 ± 0.1) x 10⁻⁵ cm² V⁻¹ s⁻¹ | Space Charge Limited Current (SCLC) |

| Major Absorption Bands (in thin film) | 858 nm, 313 nm, 249 nm | UV-Vis Spectroscopy |

| Shoulder Absorption Bands (in thin film) | 775 nm, 350 nm | UV-Vis Spectroscopy |

Applications in Optoelectronics

The strong NIR absorption of SnNc makes it an ideal candidate for various optoelectronic devices, where harvesting light in this region of the electromagnetic spectrum is advantageous.

Organic Solar Cells

SnNc and its derivatives are being explored as donor materials in organic photovoltaic (OPV) devices. Their ability to absorb NIR light can significantly enhance the overall power conversion efficiency (PCE) of solar cells by utilizing a greater portion of the solar spectrum.[1][2]

A derivative, tin naphthalocyanine dichloride (SnNcCl₂), when paired with fullerene (C₆₀) as an acceptor, has demonstrated promising photovoltaic performance.

| Device Architecture | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) | Power Conversion Efficiency (PCE) |

| ITO/SnNcCl₂/C₆₀/BCP/Al | ~0.45 V | ~6 mA/cm² | ~0.45 | 1.2 ± 0.1% |

Experimental Protocol: Fabrication of a SnNcCl₂-Based Organic Solar Cell

The fabrication of a typical bilayer heterojunction organic solar cell using SnNcCl₂ as the donor material involves the following steps:

-

Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone for 15 minutes to improve the work function of the ITO.

-

Thin Film Deposition:

-

A thin layer of the donor material, SnNcCl₂, is deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The deposition rate and thickness are carefully controlled using a quartz crystal microbalance.

-

Subsequently, a layer of the acceptor material, typically fullerene C₆₀, is deposited on top of the SnNcCl₂ layer under the same vacuum conditions.

-

A thin buffer layer, such as bathocuproine (BCP), is then evaporated onto the C₆₀ layer to act as an exciton blocking layer and improve electron collection.

-

-

Electrode Deposition: Finally, a metal cathode, typically aluminum (Al), is deposited on top of the BCP layer through a shadow mask to define the active area of the device.

Charge Transfer Pathway in SnNc-Based Solar Cells

The operation of a SnNc-based organic solar cell relies on the efficient generation and separation of charge carriers at the donor-acceptor interface.

Upon absorption of a photon in the SnNc layer, an exciton (a bound electron-hole pair) is created. Due to the energy level offset between the donor and acceptor materials, the electron is transferred from the LUMO of SnNc to the LUMO of the fullerene, while the hole remains in the HOMO of SnNc. These separated charges then travel to their respective electrodes, generating a photocurrent.

Organic Photodetectors

The high sensitivity of SnNc to NIR light also makes it a valuable material for organic photodetectors (OPDs). These devices can be used in a variety of applications, including medical imaging, night vision, and optical communications. The fabrication process for an SnNc-based OPD is similar to that of an organic solar cell, with the device architecture optimized for high quantum efficiency and low dark current.

Applications in Photodynamic Therapy

Photodynamic therapy (PDT) is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce tumor cell death. The strong absorption of SnNc in the NIR region is highly advantageous for PDT, as light in this "phototherapeutic window" (roughly 650-900 nm) can penetrate deeper into biological tissues.

Mechanism of Photodynamic Therapy with SnNc

The underlying principle of SnNc-mediated PDT is a Type II photochemical reaction:

-

Excitation: The SnNc molecule absorbs a photon of NIR light, transitioning from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a longer-lived excited triplet state (T₁).

-

Energy Transfer: In the presence of molecular oxygen (³O₂), the excited triplet state of SnNc can transfer its energy to the oxygen molecule.

-

Singlet Oxygen Generation: This energy transfer excites the ground state triplet oxygen to the highly reactive singlet oxygen (¹O₂).

-

Cellular Damage: The generated singlet oxygen is a potent oxidizing agent that can damage cellular components such as lipids, proteins, and nucleic acids, leading to apoptosis or necrosis of the cancer cells.

Experimental Protocol: Measurement of Singlet Oxygen Generation

The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ). A common method for determining ΦΔ is through the use of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which reacts with singlet oxygen, leading to a decrease in its absorption.

-

Sample Preparation: A solution of SnNc and DPBF in a suitable solvent (e.g., dimethylformamide) is prepared in a quartz cuvette.

-

Irradiation: The solution is irradiated with a light source at a wavelength corresponding to the absorption of SnNc.

-

Spectroscopic Monitoring: The absorption spectrum of the solution is recorded at regular intervals during irradiation.

-

Data Analysis: The rate of decrease in the DPBF absorption at its characteristic wavelength is used to calculate the singlet oxygen quantum yield of SnNc relative to a standard photosensitizer with a known ΦΔ.

Other Potential Applications

The unique properties of Tin(II) 2,3-naphthalocyanine suggest its potential in a variety of other fields:

-

Chemical Sensors: The electronic properties of SnNc thin films can be modulated by the adsorption of certain gas molecules, making them suitable for use in chemical sensors. The sensing mechanism often relies on a change in the conductivity of the thin film upon exposure to the target analyte.

-

Catalysis: Phthalocyanine and naphthalocyanine complexes are known to exhibit catalytic activity in various chemical reactions, particularly oxidation reactions. The central metal ion in SnNc could potentially act as a catalytic center. However, more research is needed to fully explore its catalytic capabilities.

Synthesis of Tin(II) 2,3-Naphthalocyanine

While detailed, step-by-step industrial synthesis protocols are often proprietary, the general laboratory-scale synthesis of Tin(II) 2,3-naphthalocyanine typically involves the reaction of 2,3-naphthalenedicarbonitrile with a tin(II) salt, such as tin(II) chloride, in a high-boiling point solvent.

Disclaimer: The provided experimental protocols are intended for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety guidelines.

References

In-Depth Technical Guide: Safety and Handling of Tin(II) 2,3-Naphthalocyanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Tin(II) 2,3-naphthalocyanine, a coordination compound with significant applications in materials science and photodynamic therapy. Due to the limited availability of specific toxicological data for this compound, this guide amalgamates information from safety data sheets for the compound and related substances, as well as general toxicological profiles for organotin compounds.

Hazard Identification and Classification

GHS Hazard Classification:

| Hazard Class | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory System) |

Source: Sigma-Aldrich Safety Data Sheet.[1]

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Source: Sigma-Aldrich Safety Data Sheet.[1]

Toxicological Profile

Detailed toxicological studies specifically on Tin(II) 2,3-naphthalocyanine are limited. However, the toxicological profile of tin and its organic compounds provides a basis for understanding potential health effects. Organotin compounds, in general, can vary widely in toxicity. Some organotins are known to be neurotoxic, immunotoxic, and can affect the reproductive system. While no specific data is available for Tin(II) 2,3-naphthalocyanine, it is prudent to handle it with the assumption that it may share some of these toxicological properties.

The "Toxicological Profile for Tin and Tin Compounds" by the Agency for Toxic Substances and Disease Registry (ATSDR) indicates that the toxicity of organotin compounds is largely determined by the nature of the organic groups attached to the tin atom.[2][3]

Handling and Storage Precautions

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE):

| PPE | Specification |

| Eye Protection | Chemical safety goggles or face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved particulate respirator is recommended. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

Engineering Controls:

-

Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powder form or when heating the substance.

-

Ensure eyewash stations and safety showers are readily accessible.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

Experimental Protocols

While detailed, step-by-step protocols for all applications of Tin(II) 2,3-naphthalocyanine are proprietary to individual research groups, the following sections outline the general methodologies found in the scientific literature for key experimental procedures.

Thin Film Deposition by Thermal Evaporation

Tin(II) 2,3-naphthalocyanine is frequently used in the fabrication of organic electronic devices, often being deposited as a thin film. Thermal evaporation is a common technique for this purpose.[4][5]

General Procedure:

-

Substrate Preparation: Substrates (e.g., glass, indium tin oxide-coated glass) are thoroughly cleaned using a sequence of solvents such as acetone, isopropanol, and deionized water in an ultrasonic bath. They are then dried with a stream of nitrogen gas.

-

Loading the Source: A small amount of Tin(II) 2,3-naphthalocyanine powder is placed in a refractory boat (e.g., tungsten, molybdenum) within a high-vacuum thermal evaporation chamber.

-

Evacuation: The chamber is evacuated to a high vacuum, typically in the range of 10⁻⁶ to 10⁻⁷ Torr, to ensure a long mean free path for the evaporated molecules and to minimize contamination.

-

Deposition: The boat is resistively heated to a temperature sufficient to cause sublimation of the Tin(II) 2,3-naphthalocyanine. The deposition rate and film thickness are monitored in real-time using a quartz crystal microbalance. A typical deposition rate is in the range of 0.1-1 Å/s.

-

Cooling and Venting: After the desired film thickness is achieved, the heating is turned off, and the substrate is allowed to cool under vacuum before the chamber is vented to atmospheric pressure.

Synthesis and Purification

Detailed, publicly available protocols for the synthesis of Tin(II) 2,3-naphthalocyanine are scarce. However, a general approach for the synthesis of metallonaphthalocyanines involves the reaction of a naphthalonitrile derivative with a metal salt at high temperatures.

General Synthesis Outline:

-

Reactants: 2,3-dicyanonaphthalene is reacted with a tin(II) salt (e.g., tin(II) chloride) in a high-boiling point solvent such as quinoline or in a melt with a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Reaction Conditions: The mixture is heated to a high temperature (typically >200 °C) under an inert atmosphere (e.g., argon or nitrogen) for several hours.

-

Purification: The crude product is often purified by a combination of techniques:

-

Washing: The solid product is washed with various solvents (e.g., ethanol, acetone) to remove unreacted starting materials and byproducts.

-

Soxhlet Extraction: Continuous extraction with different solvents can be used to separate the desired product from impurities.

-

Sublimation: Gradient sublimation under high vacuum is a common method for purifying naphthalocyanines to achieve high purity for electronic applications.

-

First Aid Measures

In case of exposure, follow these first aid procedures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Procedures

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Carefully sweep up the spilled solid material, avoiding dust generation.

-

Place the spilled material into a sealed container for disposal.

-

Clean the spill area with a wet cloth or paper towels, and place these in the sealed container as well.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. This material may be considered hazardous waste.

This technical guide is intended to provide essential safety and handling information for Tin(II) 2,3-naphthalocyanine. Researchers should always consult the most up-to-date Safety Data Sheet from their supplier and perform a thorough risk assessment before beginning any experimental work.

References

Methodological & Application

Application Notes and Protocols: Tin(II) 2,3-Naphthalocyanine in Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) 2,3-naphthalocyanine (SnNc) is a metallo-naphthalocyanine dye that has garnered interest for various applications due to its strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum.[1] Naphthalocyanines, as a class of compounds, are recognized for their potential as photosensitizers in photodynamic therapy (PDT).[2] Their absorption at longer wavelengths allows for deeper tissue penetration of light, a desirable characteristic for treating solid tumors.[3] PDT is a clinically approved cancer treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which induce localized cytotoxicity and tumor destruction.[3]

This document provides an overview of the potential application of Tin(II) 2,3-naphthalocyanine in PDT, including its proposed mechanism of action, and offers generalized experimental protocols for its evaluation.

Note: There is a significant lack of published data specifically detailing the quantitative photodynamic efficacy of Tin(II) 2,3-naphthalocyanine. The protocols and data tables presented herein are based on established methodologies for similar naphthalocyanine and phthalocyanine photosensitizers and should be considered as a starting point for investigation. Optimization will be required for this specific compound.

Principle of Action

The proposed mechanism for Tin(II) 2,3-naphthalocyanine in photodynamic therapy follows the general principles of PDT. Upon administration, the SnNc molecule is intended to preferentially accumulate in tumor tissue. Subsequent irradiation with light of a specific wavelength, corresponding to the Q-band absorption of SnNc in the NIR region, excites the molecule from its ground state to a short-lived singlet excited state. Through a process called intersystem crossing, it transitions to a longer-lived triplet excited state. This triplet state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (a Type II photochemical reaction), which is the primary cytotoxic agent responsible for inducing cell death through apoptosis and necrosis.[3]

Caption: General mechanism of Type II photodynamic therapy.

Data Presentation

Due to the absence of specific published data for Tin(II) 2,3-naphthalocyanine in PDT, the following tables are presented as templates for data organization. Researchers are encouraged to populate these tables with their experimental findings.

Table 1: Photophysical and Photochemical Properties (Illustrative)

| Parameter | Value | Solvent | Reference Compound |

| Absorption Maxima (λmax, nm) | Data to be determined | DMSO | Unsubstituted ZnPc |

| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λmax | Data to be determined | DMSO | Unsubstituted ZnPc |

| Fluorescence Quantum Yield (ΦF) | Data to be determined | DMSO | Unsubstituted ZnPc |

| Singlet Oxygen Quantum Yield (ΦΔ) | Data to be determined | DMSO | Unsubstituted ZnPc |

Table 2: In Vitro Phototoxicity (Illustrative)

| Cell Line | Compound | Concentration (µM) | Light Dose (J/cm²) | Incubation Time (h) | IC50 (µM) |

| e.g., MCF-7 (Breast Cancer) | SnNc | Range to be tested | To be optimized | e.g., 24 | Data to be determined |

| e.g., A549 (Lung Cancer) | SnNc | Range to be tested | To be optimized | e.g., 24 | Data to be determined |

| e.g., Normal Fibroblasts | SnNc | Range to be tested | To be optimized | e.g., 24 | Data to be determined |

Table 3: In Vivo Efficacy in Xenograft Model (Illustrative)

| Treatment Group | Number of Animals | Drug Dose (mg/kg) | Light Dose (J/cm²) | Tumor Volume Reduction (%) |

| Control (Saline + Light) | e.g., 10 | N/A | To be optimized | Data to be determined |

| SnNc (No Light) | e.g., 10 | To be optimized | N/A | Data to be determined |

| SnNc + Light | e.g., 10 | To be optimized | To be optimized | Data to be determined |

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of Tin(II) 2,3-naphthalocyanine.

Protocol 1: Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes a relative method using a chemical quencher, 1,3-diphenylisobenzofuran (DPBF), and a reference photosensitizer with a known ΦΔ (e.g., Zinc Phthalocyanine, ZnPc).

Materials:

-

Tin(II) 2,3-naphthalocyanine (SnNc)

-

Zinc Phthalocyanine (ZnPc) as a reference standard

-

1,3-diphenylisobenzofuran (DPBF)

-

Dimethyl sulfoxide (DMSO), spectroscopic grade

-

Cuvettes

-

Light source with a narrow bandpass filter corresponding to the absorption maximum of SnNc

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare stock solutions of SnNc, ZnPc, and DPBF in DMSO.

-

Prepare a solution of SnNc in DMSO with an absorbance of approximately 0.1 at the irradiation wavelength.

-

Prepare a solution of the reference (ZnPc) with the same absorbance at the same wavelength.

-

To separate cuvettes containing the SnNc and ZnPc solutions, add a small aliquot of the DPBF stock solution. The final concentration of DPBF should result in an absorbance of around 1.0 at its absorption maximum (~415 nm).

-

Irradiate the sample and reference solutions with the light source under constant stirring.

-

Monitor the decrease in DPBF absorbance at its maximum wavelength at regular time intervals using the UV-Vis spectrophotometer.

-

The singlet oxygen quantum yield (ΦΔ) of SnNc is calculated using the following equation: ΦΔ(sample) = ΦΔ(reference) * (k(sample) / k(reference)) * (I(reference) / I(sample)) where ΦΔ is the singlet oxygen quantum yield, k is the slope of the plot of DPBF absorbance versus time, and I is the light intensity absorbed by the photosensitizer.

Caption: Workflow for determining singlet oxygen quantum yield.

Protocol 2: In Vitro Cellular Uptake

This protocol outlines a method to quantify the cellular uptake of SnNc, likely requiring a formulation to solubilize it in aqueous media.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Lysis buffer (e.g., Triton X-100 in an appropriate solvent)

-

Multi-well plates (e.g., 24-well)

-

Spectrofluorometer or UV-Vis spectrophotometer

-

SnNc formulation (e.g., encapsulated in nanoparticles or liposomes)[4]

Procedure:

-